molecular formula C29H19N5Na2O8S2 B8235157 disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate

disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate

Cat. No.: B8235157
M. Wt: 675.6 g/mol
InChI Key: OTPBDPKSNGORHR-UHFFFAOYSA-L
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Description

Disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles. The compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonate, diazenyl, and benzamido groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzoyl chloride to form the intermediate compound. This intermediate is then further reacted with 4-hydroxy-3-nitro-2-naphthalenesulfonic acid under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is often purified through crystallization and filtration techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for acidification, and sodium hydroxide for neutralization. The reactions are usually carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce amine-substituted naphthalene compounds .

Scientific Research Applications

Disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate groups enhance its solubility in water, while the diazenyl and benzamido groups facilitate binding to specific substrates. This binding can lead to changes in the physical and chemical properties of the substrates, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate
  • Disodium 7-(benzoylamino)-4-hydroxy-3-({4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonate

Uniqueness

What sets disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate apart from similar compounds is its unique combination of functional groups, which confer specific properties such as high solubility, vibrant color, and strong binding affinity. These properties make it particularly valuable in applications requiring precise and reliable performance .

Properties

IUPAC Name

disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N5O8S2.2Na/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;;/h1-17,33H,(H,30,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPBDPKSNGORHR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C(=NNC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C(=NNC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N5Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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